molecular formula C45H62N4O10S2 B6298743 1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine CAS No. 1033006-65-3

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine

Cat. No.: B6298743
CAS No.: 1033006-65-3
M. Wt: 883.1 g/mol
InChI Key: AWAMARUTRNBVTA-UHFFFAOYSA-N
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Description

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate; N-ethyl-N-propan-2-ylpropan-2-amine is a complex sulfonated indolium derivative with a conjugated dienyl linker and a tertiary amine component. Its structure features:

  • Two indolium moieties: One substituted with ethyl, dimethyl, and sulfonate groups, and another with a 6-(2,5-dioxopyrrolidin-1-yl)oxyhexyl chain.
  • A penta-1,3-dienyl bridge: Enabling extended π-conjugation, critical for optical properties.
  • N-ethyl-N-isopropylpropan-2-amine: A tertiary amine likely influencing solubility and reactivity.

This compound shares structural motifs with cyanine dyes, known for applications in fluorescence labeling and bioimaging due to their tunable absorption/emission profiles . Its sulfonate groups enhance water solubility, while the dioxopyrrolidinyl moiety may act as a reactive handle for bioconjugation .

Properties

IUPAC Name

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43N3O10S2.C8H19N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-6-9(7(2)3)8(4)5/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAMARUTRNBVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H62N4O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

883.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility/Stability Applications
Target Compound (CAS 146368-14-1) C₃₇H₄₃N₃O₁₀S₂ 753.88 Indolium, sulfonate, dioxopyrrolidinyl, tertiary amine Water-soluble; requires storage at -20°C Fluorescent probes, bioconjugation
2-(5-(1-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate C₃₇H₄₃N₃O₁₀S₂ 753.88 Identical to target compound Same as target compound Same as target compound
687626-25-1 C₄₃H₄₈N₄O₁₄S₂ 892.99 Benzo[e]indole, dual sulfonate, dioxopyrrolidinyl Higher solubility due to dual sulfonates; less stable at RT Biomedical imaging, sensor technologies
N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine C₂₀H₂₃N₅O₂S 397.49 Pyrrolopyrimidine, sulfonyl, dimethylamine Moderate solubility; stable at RT Antitumor agents, kinase inhibitors

Key Findings :

The conjugated dienyl bridge in the target compound aligns with cyanine dyes, which exhibit redshifted absorption/emission compared to non-conjugated analogs .

Stability and Storage Requirements :

  • The target compound requires storage at -20°C , indicating thermal instability, whereas N,N-dimethyl-3-[5-(...)propan-1-amine remains stable at room temperature due to its smaller size and lack of reactive dioxopyrrolidinyl groups.

Functional Group Reactivity :

  • The dioxopyrrolidinyl group in the target compound enables NHS ester-like reactivity for amine bioconjugation, similar to 687626-25-1 . In contrast, the dimethylamine in may participate in acid-base interactions but lacks covalent binding capacity.

The pyrrolopyrimidine derivative shows antitumor activity, suggesting divergent applications.

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